molecular formula C13H17NO4 B556378 Ethyl N-acetyl-L-tyrosinate CAS No. 840-97-1

Ethyl N-acetyl-L-tyrosinate

Cat. No.: B556378
CAS No.: 840-97-1
M. Wt: 251.28 g/mol
InChI Key: SKAWDTAMLOJQNK-UHFFFAOYSA-N
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Description

Ethyl N-acetyl-L-tyrosinate is a derivative of L-tyrosine, an amino acid found in many proteins. It is the ethyl ester of N-acetyltyrosine, characterized by the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound is known for its applications in various fields, including food flavoring, supplements, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-acetyl-L-tyrosinate typically involves the esterification of N-acetyl-L-tyrosine. One common method includes reacting N-acetyl-L-tyrosine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-acetyl-L-tyrosinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl N-acetyl-L-tyrosinate involves its interaction with specific enzymes and receptors. As a derivative of L-tyrosine, it can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, it may modulate signaling pathways involved in cognitive functions and neuroprotection .

Comparison with Similar Compounds

Uniqueness: Ethyl N-acetyl-L-tyrosinate is unique due to its combined acetyl and ethyl ester functionalities, which enhance its solubility and stability compared to its parent compounds. This dual modification also allows for diverse applications in both research and industry .

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAWDTAMLOJQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862437
Record name Ethyl N-acetyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840-97-1
Record name Ac-Tyr-OEt
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ac-Tyr-OEt
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Acetyl-L-Tyrosine Ethyl Ester?

A: The molecular formula of N-Acetyl-L-Tyrosine Ethyl Ester is C13H17NO4. Its molecular weight is 251.28 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A: Yes, studies have utilized various spectroscopic techniques to characterize N-Acetyl-L-Tyrosine Ethyl Ester. Techniques employed include 1H NMR, elemental analysis, FT-IR, and mass spectrometry. [, , ]

Q3: How is N-Acetyl-L-Tyrosine Ethyl Ester utilized in studying enzyme activity?

A: N-Acetyl-L-Tyrosine Ethyl Ester serves as a specific substrate for chymotrypsin-like enzymes. [, , ] Researchers monitor its hydrolysis to assess the activity and kinetic parameters of these enzymes. [, , , ]

Q4: Can you elaborate on the reaction mechanism involving N-Acetyl-L-Tyrosine Ethyl Ester and chymotrypsin?

A: Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Acetyl-L-Tyrosine Ethyl Ester. This proceeds through a three-step mechanism involving substrate binding, acylation of the enzyme, and subsequent deacylation to regenerate the active enzyme. []

Q5: Are there alternative substrates to N-Acetyl-L-Tyrosine Ethyl Ester for studying chymotrypsin activity?

A: Yes, other substrates like p-nitrophenyl acetate, N-acetyl-L-tryptophan ethyl ester, and cinnamoyl imidazole are also utilized. [, , , ] The choice of substrate depends on the specific aspect of the enzyme's activity being investigated.

Q6: Beyond enzymology, has N-Acetyl-L-Tyrosine Ethyl Ester found applications in other research areas?

A: Indeed, it has been explored as a monomer in copolymerization reactions with ethylene, catalyzed by titanium complexes. [] This has led to the development of copolymers with enhanced hydrophilicity.

Q7: How do structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester affect its interaction with enzymes?

A: Research indicates that the free and unprotonated amino group, along with the un-ionized hydroxyl group of N-Acetyl-L-Tyrosine Ethyl Ester, are crucial for its recognition and binding to the enzyme's active site. [] Alterations to these groups can significantly impact the compound's activity and binding affinity.

Q8: Have any specific structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester been investigated for their impact on enzyme activity?

A: Yes, studies have examined the effect of replacing the ethyl ester group with a methyl ester (N-Acetyl-L-Tyrosine Methyl Ester) or changing the N-acetyl group to N-benzoyl (N-Benzoyl-L-Tyrosine Ethyl Ester) on the hydrolysis rate by chymotrypsin-like enzymes. [, , ]

Q9: What is known about the stability of N-Acetyl-L-Tyrosine Ethyl Ester under various conditions?

A: The compound's stability is influenced by factors like pH, temperature, and the presence of enzymes or other reactive species. [, , , ] Research suggests it is generally stable under standard storage conditions.

Q10: Has the stability of N-Acetyl-L-Tyrosine Ethyl Ester in organic solvents been explored?

A: Yes, studies have shown that adsorbing N-Acetyl-L-Tyrosine Ethyl Ester onto materials like bamboo charcoal powder can significantly enhance its stability in organic solvents like acetonitrile. []

Q11: Has N-Acetyl-L-Tyrosine Ethyl Ester been investigated in any in vivo models?

A: While the provided research primarily focuses on in vitro studies, the compound's use in understanding hatching enzyme activity in sea urchin embryos offers valuable insights into potential in vivo applications. []

Q12: Have computational methods been applied to study N-Acetyl-L-Tyrosine Ethyl Ester?

A: Yes, computational studies have been conducted to investigate the electron density distribution and thermal vibrations of N-Acetyl-L-Tyrosine Ethyl Ester monohydrate using X-ray diffraction data. []

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